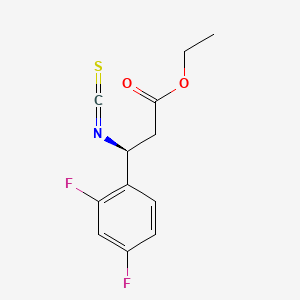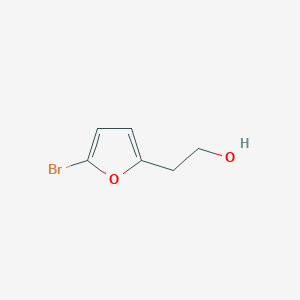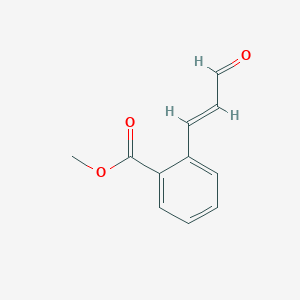
2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C7H7F3OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol typically involves the reaction of 3-methylthiophene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorinating agents.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethane.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
- 2,2,2-Trifluoro-1-phenylethanol
- 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethanol
Uniqueness
2,2,2-Trifluoro-1-(3-methylthiophen-2-yl)ethan-1-ol is unique due to the presence of both a trifluoromethyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H7F3OS |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H7F3OS/c1-4-2-3-12-5(4)6(11)7(8,9)10/h2-3,6,11H,1H3 |
InChI Key |
VSVQVOQROWVEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B13614451.png)








